Fatty acids, C18-unsatd., dimers, di-Me esters, hydrogenated
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Overview
Description
Fatty acids, C18-unsaturated, dimers, di-methyl esters, hydrogenated, are a class of chemical compounds derived from the dimerization of unsaturated fatty acids. These compounds are characterized by their long carbon chains and the presence of ester functional groups. The hydrogenation process saturates the carbon-carbon double bonds, resulting in a more stable and less reactive compound. These hydrogenated dimers are used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C18-unsaturated, dimers, di-methyl esters, hydrogenated, involves several steps:
Dimerization: Unsaturated fatty acids undergo a dimerization reaction, typically catalyzed by clay or other acidic catalysts, at elevated temperatures (230-250°C).
Esterification: The dimer acid is then esterified with methanol in the presence of an acid catalyst to form the di-methyl ester derivative.
Hydrogenation: The final step involves the hydrogenation of the di-methyl ester to saturate the carbon-carbon double bonds.
Industrial Production Methods
Industrial production of these compounds follows similar steps but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Fatty acids, C18-unsaturated, dimers, di-methyl esters, hydrogenated, can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Alcohols, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amides, esters.
Scientific Research Applications
Fatty acids, C18-unsaturated, dimers, di-methyl esters, hydrogenated, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers, resins, and other complex molecules.
Biology: Studied for their potential biological activities and interactions with biological membranes.
Medicine: Investigated for their potential use in drug delivery systems and as components in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In chemical reactions, the ester functional groups and the saturated carbon chains play a crucial role in determining reactivity and interaction with other molecules. In biological systems, these compounds can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Fatty acids, C18-unsaturated, dimers, non-hydrogenated: These compounds have similar structures but contain unsaturated carbon-carbon double bonds, making them more reactive.
Fatty acids, C18-saturated, dimers, di-methyl esters: These compounds are fully saturated and lack the cyclohexene ring structure, resulting in different physical and chemical properties.
Uniqueness
The hydrogenated form of fatty acids, C18-unsaturated, dimers, di-methyl esters, is unique due to its stability and reduced reactivity compared to its unsaturated counterparts. This makes it particularly useful in applications requiring long-term stability and resistance to oxidation .
Properties
CAS No. |
147853-32-5 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
0 |
Origin of Product |
United States |
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